![molecular formula C18H14N3NaO3S B7822144 sodium;4-[(4-anilinophenyl)diazenyl]benzenesulfonate](/img/structure/B7822144.png)

sodium;4-[(4-anilinophenyl)diazenyl]benzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

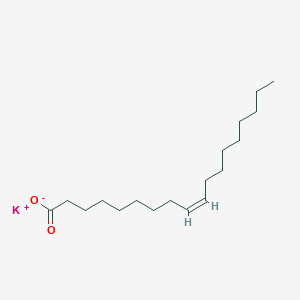

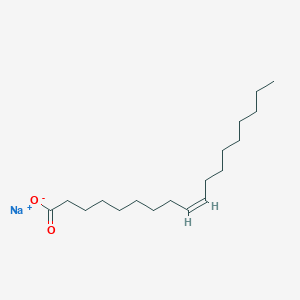

omega-3 fatty acids . Omega-3 fatty acids are polyunsaturated fatty acids that play a crucial role in human physiology. They are essential nutrients that the body cannot produce on its own and must be obtained through diet or supplements. The three main types of omega-3 fatty acids involved in human physiology are alpha-linolenic acid, eicosapentaenoic acid, and docosahexaenoic acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Omega-3 fatty acids can be synthesized through various chemical processes. One common method involves the extraction of these fatty acids from natural sources such as fish oil or algae. The extraction process typically involves the use of solvents and purification techniques to isolate the desired fatty acids.

Industrial Production Methods

Industrial production of omega-3 fatty acids often involves large-scale extraction from marine sources. Fish oil is a primary source, and the extraction process includes steps such as pressing, centrifugation, and molecular distillation to obtain high-purity omega-3 fatty acids. Algal oil is another significant source, especially for vegetarian and vegan supplements .

Analyse Chemischer Reaktionen

Types of Reactions

Omega-3 fatty acids undergo various chemical reactions, including:

Oxidation: Omega-3 fatty acids are prone to oxidation due to their multiple double bonds. This reaction can lead to the formation of peroxides and other oxidative products.

Hydrogenation: This process involves the addition of hydrogen to the double bonds, converting unsaturated fatty acids into saturated ones.

Esterification: Omega-3 fatty acids can react with alcohols to form esters, which are often used in supplements for better stability and absorption.

Common Reagents and Conditions

Oxidation: Oxygen, light, and heat are common factors that promote the oxidation of omega-3 fatty acids.

Hydrogenation: Hydrogen gas and a metal catalyst such as palladium or nickel are used in this reaction.

Esterification: Alcohols (e.g., ethanol) and acid catalysts (e.g., sulfuric acid) are commonly used.

Major Products Formed

Oxidation: Peroxides, aldehydes, and ketones.

Hydrogenation: Saturated fatty acids.

Esterification: Fatty acid esters.

Wissenschaftliche Forschungsanwendungen

Omega-3 fatty acids have a wide range of applications in scientific research:

Chemistry: Used as standards in analytical chemistry for the identification and quantification of fatty acids.

Biology: Studied for their role in cell membrane structure and function.

Medicine: Extensively researched for their potential benefits in cardiovascular health, anti-inflammatory properties, and cognitive function.

Industry: Used in the production of dietary supplements, functional foods, and pharmaceuticals.

Wirkmechanismus

Omega-3 fatty acids exert their effects through several mechanisms:

Anti-inflammatory Effects: They reduce the production of pro-inflammatory eicosanoids and cytokines.

Cell Membrane Fluidity: They incorporate into cell membranes, affecting membrane fluidity and receptor function.

Gene Expression: They influence the expression of genes involved in lipid metabolism and inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Omega-6 Fatty Acids: Another class of polyunsaturated fatty acids that are essential for human health but have different physiological roles.

Monounsaturated Fatty Acids: Fatty acids with a single double bond, such as oleic acid.

Uniqueness

Omega-3 fatty acids are unique due to their multiple double bonds and their significant role in reducing inflammation and supporting cardiovascular health. Unlike omega-6 fatty acids, which are more prevalent in the typical diet, omega-3 fatty acids often need to be supplemented to achieve optimal health benefits .

Eigenschaften

IUPAC Name |

sodium;4-[(4-anilinophenyl)diazenyl]benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14;/h1-13,19H,(H,22,23,24);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVYOYVMOZFHIU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N3NaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7H-Benzo[c]fluorene](/img/structure/B7822136.png)